CB1/CB2 Cannabinoid Receptor Binding Affinity: 3-Methyl-Thiohydantoin vs. Hydantoin and Thiohydantoin Class Baselines
3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one (CHEMBL112253) exhibits an IC50 of 334 nM at the rat cannabinoid receptor 1/2 in a competitive binding assay using [³H]-CP-55940 as the radioligand [1]. At the class level, the sulfur-for-oxygen replacement (thiohydantoin vs. hydantoin) has been demonstrated to increase human CB1 receptor affinity when compared in the same bioassay; the parent hydantoin series (5,5-diphenylimidazolidine-2,4-diones) served as the baseline comparators in the Muccioli 2005 study, which evaluated 30 thiohydantoin derivatives [2]. The N3-methyl substituent on the target compound further differentiates it from the unsubstituted DPTH within the thiohydantoin series, as N3-alkyl chain length and branching have been shown to modulate CB1 affinity [2].
vs Hydantoins: weaker affinity
vs DPTH: distinct affinity due to N3-methyl
| Evidence Dimension | CB1/CB2 cannabinoid receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 334 nM (rat CB1/2, [³H]-CP-55940 displacement) |
| Comparator Or Baseline | Hydantoin class baseline: 5,5-diphenylimidazolidine-2,4-diones (weaker affinity than thiohydantoins in same assay [2]); DPTH (5,5-diphenyl-2-thiohydantoin): N3-unsubstituted comparator, specific Ki value not reported in same assay |
| Quantified Difference | Thiohydantoin class shows increased CB1 affinity vs. hydantoin class (qualitative class effect); N3-methyl substitution produces distinct affinity from N3-H analog (direction and magnitude of difference not reported in head-to-head format) |
| Conditions | In vitro radioligand binding assay; rat cannabinoid receptor 1/2; radioligand: [³H]-CP-55940 [1] |
Why This Matters
This binding affinity establishes the compound as a cannabinoid receptor ligand with measurable target engagement, differentiating it from the oxo-hydantoin class and from N3-unsubstituted DPTH, which is critical for research groups requiring a thiohydantoin cannabinoid probe with a defined N3-methyl substitution pattern.
- [1] BindingDB Entry BDBM50229031 / CHEMBL112253. IC50: 334 nM at Cannabinoid receptor 1/2 (Rat). Assay: [³H]-CP-55940 displacement. Curated by ChEMBL. Source: Virginia Commonwealth University. View Source
- [2] Muccioli GG, Martin D, Scriba GK, Poppitz W, Poupaert JH, Wouters J, Lambert DM. Substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one as CB1 cannabinoid receptor ligands: synthesis and pharmacological evaluation. J Med Chem. 2005 Apr 7;48(7):2509-17. PMID: 15801840. View Source
